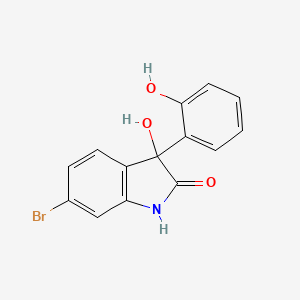

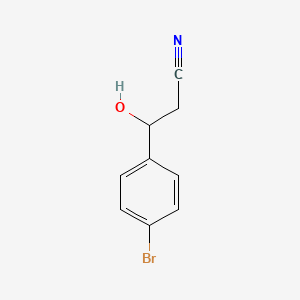

3-(4-溴苯基)-3-羟基丙腈

货号 B2983618

CAS 编号:

65984-59-0

分子量: 226.073

InChI 键: QBIXYALEBZJFSR-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

3-(4-Bromophenyl)-3-hydroxypropanenitrile (BHPN) is a chemical compound that has gained attention in the scientific community due to its potential applications in pharmaceutical research. BHPN is a chiral compound with the chemical formula C10H8BrNO, and it has a molecular weight of 246.08 g/mol.

科学研究应用

合成应用

- 3-(4-溴苯基)-3-羟基丙腈用于合成叔氨基醇,该醇是苯海索的类似物 (Isakhanyan, Gevorgyan, & Panosyan, 2008).

- 它作为多组分转化中的关键组分,生成具有潜在生物医学应用的新型化合物,特别是在调节炎症性疾病方面 (Ryzhkova, Ryzhkov, & Elinson, 2020).

- 该化合物用作 PI3K/mTOR 抑制剂的合成中,是重要的中间体 (Lei et al., 2015).

抗菌研究

- 它已被用于抗菌剂的设计和合成中,尤其是在开发对微生物菌株表现出有效活性的 1,2,3-三唑衍生物方面 (Zhao et al., 2012).

材料科学

- 在材料科学中,3-(4-溴苯基)-3-羟基丙腈的衍生物因其非线性光学特性而受到探索,为半导体器件的进步做出了贡献 (Shkir et al., 2019).

- 它在开发共轭聚噻吩以调整包括传感器和有机光伏在内的各种应用中的电子特性方面也值得注意 (Gohier, Frère, & Roncali, 2013).

环境应用

- 它已在生物转化的背景下进行了研究,特别是在各种厌氧条件下降解溴草灵(一种卤代芳香腈除草剂)方面 (Knight, Berman, & Häggblom, 2003).

催化

- 该化合物参与钯催化的反应,特别是在形成芳基化苯并内酯中,这在合成有机化学中很重要 (Matsuda, Shigeno, & Murakami, 2008).

抗真菌研究

- 它已对其对酵母菌和霉菌的活性进行了评估,表现出广谱的体外抗真菌活性,特别是对曲霉属物种 (Buchta et al., 2004).

聚合物中的光学性质

- 用 3-(4-溴苯基)-3-羟基丙腈衍生物对聚(3-己基噻吩)进行后官能化的研究表明,对这些聚合物的な光学和光物理性质有显着影响 (Li, Vamvounis, & Holdcroft, 2002).

属性

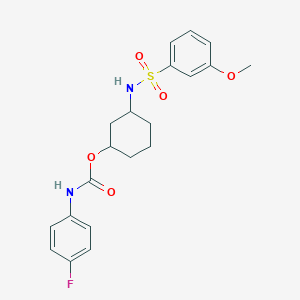

IUPAC Name |

3-(4-bromophenyl)-3-hydroxypropanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4,9,12H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBIXYALEBZJFSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC#N)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Bromophenyl)-3-hydroxypropanenitrile | |

Synthesis routes and methods

Procedure details

A suspension of 4-bromobenzoylacetonitrile (500 mg) in ethanol (5 mL) and acetic acid (300 μL) was heated with sodium cyanoborohydride (280 mg) using an 80° C. hot plate for 2 hours. After cooling to ambient temperature, the mixture was diluted with water and concentrated to a syrup, which was diluted with ethyl acetate and washed with water, sat. NaHCO3, and brine. The extract was dried with mgSO4, filtered, and evaporated to provide 510 mg of a cloudy oil, which was filtered through silica gel using 1:1 ethyl acetate/hexane to provide the product (496 mg) as a thick oil.

Name

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Fluoro-3-[[1-(2-methylpropyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2983537.png)

![1-methyl-1H-pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B2983538.png)

![2-[[1-(3,3,3-Trifluoropropyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2983539.png)

![3-[5-(2,4-Dichlorophenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B2983544.png)

![5-chloro-2-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2983548.png)